molecular formula C14H19NO4S B2549072 5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid CAS No. 1103394-61-1

5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid

Cat. No.: B2549072
CAS No.: 1103394-61-1
M. Wt: 297.37
InChI Key: BOVWWZSFTTXBDQ-UHFFFAOYSA-N
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Description

5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H19NO4S It is characterized by the presence of a thiophene ring substituted with a pyrrolidine moiety and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Thiophene Ring Functionalization: The thiophene ring is functionalized with the pyrrolidine-Boc moiety through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Free amine derivatives.

Scientific Research Applications

5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene moiety can interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed to expose the amine functionality, which may further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}furan-2-carboxylic acid: Similar structure but with a furan ring instead of thiophene.

    5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}benzene-2-carboxylic acid: Similar structure but with a benzene ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in 5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid imparts unique electronic properties, making it distinct from its furan and benzene analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-4-5-9(15)10-6-7-11(20-10)12(16)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVWWZSFTTXBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103394-61-1
Record name 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of EXAMPLE 34B (2.7 g) in THF (50 mL) was added lithium hydroxide (0.2 g) in water (5 mL). The mixture was stirred at ambient temperature overnight and partitioned between ethyl acetate and 0.5 M hydrochloric acid. The extract was washed with water, dried over magnesium sulfate, filtered and concentrated. The concentrate was flash chromatographed on silica gel with ethyl acetate.
Name
mixture
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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